Ajugasterone C

描述

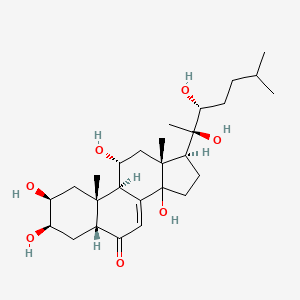

Ajugasterone C is a phytoecdysteroid, a class of naturally occurring compounds that are structurally similar to insect molting hormones. It is primarily found in plants of the genus Ajuga, such as Ajuga decumbens, Ajuga japonica, and Ajuga nipponensis . Phytoecdysteroids like this compound are known for their potential therapeutic benefits and have been studied for their biological activities.

准备方法

Synthetic Routes and Reaction Conditions: Ajugasterone C can be isolated from natural sources using chromatographic techniques. The process typically involves the extraction of the plant material followed by separation using column chromatography and identification through spectroscopic methods .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

化学反应分析

Acetylation Reactions

Ajugasterone C undergoes regioselective acetylation at hydroxyl groups, particularly at C-2 and C-3 positions, to form acetylated derivatives. These reactions are critical for enhancing bioavailability and studying structure-activity relationships.

Key Findings :

-

C-2 Acetylation : Treatment with acetic anhydride or acetyl chloride yields This compound 2-acetate , confirmed by NMR shifts (δH-2: 5.13 ppm, δC-2: 73.4 ppm) compared to the parent compound (δH-2: 4.01 ppm, δC-2: 68.9 ppm) .

-

C-3 Acetylation : Similar conditions produce This compound 3-acetate , with δH-3: 5.15 ppm and δC-3: 71.9 ppm .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C-2 Acetylation | Ac₂O, pyridine, RT | 2-Acetate >85% | ||

| C-3 Acetylation | AcCl, DMAP, CH₂Cl₂ | 3-Acetate ~80% |

Oxidative Side-Chain Cleavage

This compound’s side chain can be oxidatively cleaved to generate poststerone derivatives, which retain bioactivity while simplifying the structure.

Key Findings :

-

Hypervalent Iodine Reagents : Treatment with (diacetoxyiodo)benzene (PIDA) in methanol cleaves the side chain, yielding 11α-hydroxypoststerone (C₂₇H₄₂O₇) with a molecular formula confirmed by HRMS .

-

Mechanism : The reaction proceeds via oxidation of vicinal diols in the side chain, followed by retro-aldol cleavage.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Side-chain cleavage | PIDA, MeOH, 0°C | 11α-Hydroxypoststerone ~70% |

Dehydration to Dacryhainansterone

This compound undergoes acid-catalyzed dehydration to form dacryhainansterone , a Δ⁷,9(11)-dien-6-one derivative.

Key Findings :

-

Reagents : Concentrated HCl or H₂SO₄ in acetone induces dehydration, forming a conjugated dienone system .

-

Structural Confirmation : NMR analysis shows disappearance of δH-7 (olefinic proton) and new signals at δC-8: 155 ppm (C=O) and δC-11: 132.3 ppm (sp² carbon) .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dehydration | HCl, acetone, reflux | Dacryhainansterone ~65% |

Acetonide Formation

The 2,3-vicinal diol of this compound reacts with acetone under acidic conditions to form a cyclic acetonide, stabilizing the molecule for further synthetic applications.

Key Findings :

-

Reagents : Phosphomolybdic acid (PMA) in acetone promotes acetonide formation at C-2 and C-3 .

-

Applications : Acetonides are intermediates for antitumor derivatives due to increased lipophilicity .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3-Acetonide formation | PMA, acetone, 40°C | This compound 2,3-acetonide | 75% |

Biosynthetic Pathways

This compound is biosynthesized via the mevalonate pathway in plants, starting from cholesterol. Key steps include:

-

Hydroxylation : Sequential addition of hydroxyl groups at C-2, C-3, C-11, C-14, C-20, and C-22.

-

Oxidation : Introduction of the 6-keto group via cytochrome P450 enzymes .

Potential Reaction Pathways

While not yet experimentally validated, computational models suggest this compound may participate in:

-

Esterification : With long-chain fatty acids to enhance membrane permeability.

-

Glycosylation : Addition of sugar moieties at C-22 for solubility modulation.

科学研究应用

Pharmacological Properties

Ajugasterone C exhibits a range of pharmacological activities that make it a compound of interest in various fields:

- Anabolic Effects : Research indicates that this compound may enhance protein synthesis and muscle growth without the androgenic side effects commonly associated with synthetic anabolic steroids. This property has been investigated in various in vitro studies using muscle cell lines, showing promising results for muscle mass support .

- Antitumor Activity : Studies have demonstrated that this compound can inhibit the viability of certain cancer cell lines, particularly breast cancer cells. In vitro experiments revealed that it induces pro-apoptotic activity in triple-negative breast cancer cells (MDA-MB-231) and other relevant cell lines .

- Antimicrobial Properties : this compound has shown potential antimicrobial activity against various pathogens. It was effective in inhibiting the growth of specific bacterial strains and fungi, suggesting its utility as a natural antimicrobial agent .

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications:

- Muscle Wasting Disorders : Due to its anabolic properties, this compound could be explored as a treatment for conditions characterized by muscle wasting, such as cachexia or sarcopenia. Preliminary studies suggest it may help maintain muscle mass without significant side effects .

- Cancer Treatment : The antitumor effects observed with this compound position it as a candidate for further investigation in cancer therapy. Its ability to induce apoptosis in cancer cells could complement existing treatments .

- Antimicrobial Treatments : The compound's antimicrobial properties suggest potential applications in developing natural antimicrobial agents for treating infections caused by resistant strains of bacteria or fungi .

Case Studies and Research Findings

Several studies have documented the effects of this compound across different applications:

作用机制

Ajugasterone C exerts its effects by interacting with ecdysteroid receptors, which are involved in regulating molting and development in insects. In plants, it plays a role in defense mechanisms by deterring herbivores. The molecular targets and pathways involved include the activation of ecdysteroid signaling pathways, leading to various physiological responses .

相似化合物的比较

Ajugasterone C is unique among phytoecdysteroids due to its specific hydroxylation pattern. Similar compounds include:

20-Hydroxyecdysone: Another well-known phytoecdysteroid with similar biological activities.

Polypodine B: Found in the same plant sources and shares structural similarities with this compound.

This compound stands out due to its distinct chemical structure and the specific biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Ajugasterone C, a phytoecdysteroid isolated from various plant species, particularly from the Serratula coronata herb, has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Isolation

This compound is classified as a phytoecdysteroid, a group of compounds known for their structural similarity to the insect molting hormone ecdysone. The chemical structure of this compound has been characterized through various spectral methods, confirming its potential therapeutic applications. The isolation process typically involves high-performance liquid chromatography (HPLC), which allows for the efficient separation and quantification of this compound along with others like polypodine B and 20-hydroxyecdysone .

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits notable anticancer effects. In vitro studies have demonstrated that it significantly inhibits the viability of triple-negative breast cancer cells (MDA-MB-231) and induces pro-apoptotic activity in these cells . The mechanism appears to involve the modulation of apoptosis pathways, potentially making it a candidate for further cancer therapeutic development.

2. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In experiments involving rat chondrocytes, it was found to exhibit anti-inflammatory effects by inhibiting interleukin-1β-induced apoptosis . This suggests a potential role in treating inflammatory conditions such as arthritis.

3. Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. It has been reported to exhibit radical scavenging activities, contributing to its potential use in combating oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

In a study investigating the effects of this compound on breast cancer cell lines, researchers observed a significant reduction in cell viability at concentrations as low as 10 µM. The compound was found to activate caspase pathways leading to apoptosis, indicating its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of this compound in a rat model of osteoarthritis. Administration of this compound resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, suggesting its efficacy in managing inflammatory responses associated with joint disorders .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of MDA-MB-231 cell viability | |

| Anti-inflammatory | Reduction in TNF-α and IL-6 levels | |

| Antioxidant | Radical scavenging activity |

Table 2: Isolation and Quantification Results

| Compound | Source | Concentration (µg/mL) | Accuracy (%) |

|---|---|---|---|

| This compound | Serratula coronata Herb | 291 ± 1.95 (low) | 97 |

| 483 ± 3.39 (middle) | 97 | ||

| 967 ± 12.23 (high) | 97 | ||

| Polypodine B | Serratula coronata Herb | 318 ± 1.91 (low) | 106 |

| 491 ± 3.69 (middle) | 98 | ||

| 997 ± 9.50 (high) | 100 |

属性

IUPAC Name |

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,11,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-14(2)6-7-22(32)26(5,33)21-8-9-27(34)16-11-17(28)15-10-18(29)19(30)12-24(15,3)23(16)20(31)13-25(21,27)4/h11,14-15,18-23,29-34H,6-10,12-13H2,1-5H3/t15-,18+,19-,20+,21-,22+,23+,24-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGNCUXDDPRDJH-UKTRSHMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)O)C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945728 | |

| Record name | 2,3,11,14,20,22-Hexahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23044-80-6 | |

| Record name | Ajugasterone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23044-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,11,14,20,22-Hexahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Ajugasterone C?

A1: this compound is a naturally occurring ecdysteroid with the IUPAC name (2β,3β,11α,20R,22R)-2,3,11,14,20,22-Hexahydroxy-cholest-7-en-6-one. Its structure is characterized by a cholestane skeleton with hydroxyl groups at positions 2, 3, 11, 14, 20, and 22, a ketone group at position 6, and a double bond between carbons 7 and 8.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C27H44O7, and its molecular weight is 480.63 g/mol.

Q3: What spectroscopic data can be used to identify this compound?

A3: this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [, , , ]

Q4: In what natural sources can this compound be found?

A4: this compound has been isolated from several plant species, including Ajuga nipponensis [], Cyanotis longifolia [], Rhaponticum uniflorum [, ], Serratula coronata [, ], Serratula wolffii [, ], Vitex doniana [], Vitex scabra [], and Echinops grijisii []. Notably, Vitex scabra has been identified as a rich source of this compound. []

Q5: What are the known biological activities of this compound?

A5: this compound exhibits a range of biological activities, including anti-inflammatory effects, [, ] cytoprotective properties against certain chemotherapeutics, [] and potential for enhancing protein synthesis. [] It has shown activity in the Drosophila melanogaster B II cell bioassay, indicating an interaction with the ecdysteroid receptor complex. []

Q6: How does this compound interact with its target?

A6: While the precise mechanism remains under investigation, studies suggest that this compound interacts with the ecdysteroid receptor complex. [] This interaction is supported by its activity in the Drosophila melanogaster B II cell bioassay, a common model for studying ecdysteroid receptor activation.

Q7: Are there any potential applications of this compound in cosmetics?

A8: Yes, research suggests that creams containing this compound, along with other phytoecdysteroids from Serratula coronata extract, may have beneficial effects on seborrheic dermatitis symptoms. []

Q8: What are the potential applications of this compound in agriculture?

A9: Research has investigated the systemic effects of this compound on the cabbage aphid Brevicoryne brassicae. Results indicate that it can negatively impact aphid fecundity, potentially offering new avenues for pest control in agriculture. []

Q9: How do structural modifications of this compound affect its activity?

A10: Structural modifications, such as the introduction of acetonide groups, can significantly impact this compound's biological activity. For instance, this compound 2,3;20,22-diacetonide demonstrated cytoprotective effects against doxorubicin in multi-drug resistant lymphoma cells. []

Q10: What analytical methods are used to characterize and quantify this compound?

A12: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like Diode Array Detection (DAD) and Mass Spectrometry (MS) are commonly employed for the separation, identification, and quantification of this compound. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。